Product packaging for Bazedoxifene 5-|A-D-Glucuronide(Cat. No.:CAS No. 328933-56-8)

Bazedoxifene 5-|A-D-Glucuronide

Cat. No.: B195313
CAS No.: 328933-56-8
M. Wt: 646.7 g/mol
InChI Key: PAAXRVKIJQNQMY-VNOFEJHXSA-N
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Description

Bazedoxifene-5-Glucuronide is a metabolite of Bazedoxifene.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H42N2O9 B195313 Bazedoxifene 5-|A-D-Glucuronide CAS No. 328933-56-8

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H42N2O9/c1-22-28-20-27(46-36-33(42)31(40)32(41)34(47-36)35(43)44)14-15-29(28)38(30(22)24-8-10-25(39)11-9-24)21-23-6-12-26(13-7-23)45-19-18-37-16-4-2-3-5-17-37/h6-15,20,31-34,36,39-42H,2-5,16-19,21H2,1H3,(H,43,44)/t31-,32-,33+,34-,36+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAXRVKIJQNQMY-VNOFEJHXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)CC4=CC=C(C=C4)OCCN5CCCCCC5)C6=CC=C(C=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H42N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432461
Record name Bazedoxifene 5-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328933-56-8
Record name Bazedoxifene-5-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328933568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bazedoxifene 5-|A-D-Glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAZEDOXIFENE-5-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z271JQC8WY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Overview of Bazedoxifene Metabolism and Glucuronidation As the Dominant Pathway

The metabolic fate of bazedoxifene (B195308) in postmenopausal women has been well-documented. Following oral administration, bazedoxifene is extensively metabolized. europa.eu The primary route of this metabolism is glucuronidation, a process where a glucuronic acid molecule is attached to the drug, increasing its water solubility and facilitating its excretion. drugbank.comnih.gov This biotransformation is catalyzed by uridine (B1682114) diphosphate (B83284) glucuronosyltransferase (UGT) enzymes. europa.eunih.gov Notably, metabolism mediated by the cytochrome P450 (CYP) enzyme system, a common pathway for many drugs, plays little to no role in the breakdown of bazedoxifene. europa.eunih.gov

Studies have shown that after the administration of radio-labelled bazedoxifene, the majority of the dose is recovered in the feces, with a very small amount eliminated in the urine, indicating that the glucuronidated metabolites are primarily cleared through the biliary system. nih.gov The plasma concentrations of bazedoxifene's glucuronide metabolites are significantly higher, approximately 10-fold, than that of the unchanged parent drug. europa.eudrugbank.comtga.gov.au

Identification of Bazedoxifene 5 α D Glucuronide As a Prominent Metabolite

Uridine Diphosphate Glucuronosyltransferase (UGT) Isoform Involvement in 5-Glucuronidation

The glucuronidation of bazedoxifene is catalyzed by a family of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). nih.govnih.gov Several specific UGT isoforms have been identified as playing a crucial role in the formation of bazedoxifene's glucuronide metabolites.

Characterization of UGT1A8 and UGT1A10 as Primary Catalytic Isoforms

Research has pinpointed UGT1A8 and UGT1A10 as the most active isoforms in the glucuronidation of bazedoxifene. nih.govpsu.edu In vitro studies using cDNA-expressed human UGT enzymes have demonstrated that these two isoforms are significantly involved in the formation of both bazedoxifene-4'-glucuronide and bazedoxifene-5-α-D-glucuronide. psu.edu While both isoforms contribute to the creation of both metabolites, UGT1A10 shows the highest catalytic activity in the formation of bazedoxifene-5-α-D-glucuronide. psu.edu

Role of UGT1A1 and UGT1A9 in Bazedoxifene Glucuronidation Pathways

In addition to UGT1A8 and UGT1A10, other isoforms, including UGT1A1 and UGT1A9, also contribute to the glucuronidation of bazedoxifene, although to a lesser extent. tga.gov.aupsu.edu Studies have shown that UGT1A1 is more efficient at catalyzing the formation of bazedoxifene-4'-glucuronide, with only trace amounts of the 5-glucuronide being produced. psu.edunih.gov Conversely, UGT1A9 displays activity in the formation of both glucuronides. psu.edu The common UGT1A1*28 polymorphism has been shown to influence the metabolic clearance of bazedoxifene, indicating the clinical relevance of this isoform in its metabolism. nih.gov

Tissue and Cellular Localization of Glucuronidation Activity

The formation of bazedoxifene glucuronides, including the 5-α-D-glucuronide metabolite, occurs in various tissues throughout the body, with the intestine and liver being the primary sites.

Formation in Intestinal Microsomes (Duodenum, Jejunum, Ileum)

The intestines play a significant role in the first-pass metabolism of bazedoxifene. nih.gov In vitro studies using human intestinal microsomes from the duodenum, jejunum, and ileum have shown that both bazedoxifene-4'-glucuronide and bazedoxifene-5-α-D-glucuronide are major metabolites formed in these tissues. psu.eduresearchgate.net This is in contrast to the liver, where the formation of the 4'-glucuronide is predominant. psu.edu The high expression of UGT1A8 and UGT1A10 in the intestine likely contributes to the significant formation of bazedoxifene-5-α-D-glucuronide in this location. nih.gov

Formation in Hepatic Microsomes and Isolated Hepatocytes

While the liver is a major site of drug metabolism, in the case of bazedoxifene, hepatic microsomes and hepatocytes primarily produce bazedoxifene-4'-glucuronide. psu.edunih.gov The formation of bazedoxifene-5-α-D-glucuronide in the liver is considered to be a minor pathway, with only trace or very small amounts being detected in in vitro incubations. psu.edu

Formation in Kidney Microsomes

In vitro experiments with microsomal preparations have also demonstrated that glucuronidation of bazedoxifene occurs in the kidneys. tga.gov.au Specifically, the formation of bazedoxifene-5-glucuronide has been observed in kidney microsomes. tga.gov.au

Kinetic and Mechanistic Analysis of Bazedoxifene 5 α D Glucuronide Formation

In Vitro Kinetic Parameter Determination for UGT-Mediated Glucuronidation

The formation of Bazedoxifene (B195308) 5-α-D-Glucuronide is a result of the catalytic activity of various UGT isoforms. To understand the efficiency and capacity of this metabolic process, in vitro kinetic parameters, namely the apparent Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), have been determined in different human tissues and using specific recombinant UGT enzymes. doi.orgnih.gov

Apparent Michaelis-Menten Constant (Km) Values for Bazedoxifene 5-Glucuronide Formation

The apparent Michaelis-Menten constant (Km) reflects the substrate concentration at which the enzymatic reaction rate is half of its maximum. A lower Km value generally indicates a higher affinity of the enzyme for the substrate. For the formation of Bazedoxifene 5-glucuronide, Km values have been determined in various in vitro systems.

In human intestinal microsomes, specifically from the duodenum and jejunum, the Km values for Bazedoxifene 5-glucuronide formation were found to be 11.1 µM and 5.1 µM, respectively. doi.orgpsu.edu Studies using recombinant UGT isoforms identified UGT1A8 and UGT1A10 as key enzymes in this process, with Km values of 2.5 µM and 7.4 µM, respectively. doi.orgpsu.edu Due to low turnover, the Km value for this metabolite's formation could not be determined in liver microsomes or with the UGT1A1 isoform. doi.orgnih.govpsu.edu

Table 1: Apparent Michaelis-Menten Constant (Km) Values for Bazedoxifene 5-Glucuronide Formation


Enzyme SourceKm (µM)Reference
Duodenum Microsomes11.1[6, 9]
Jejunum Microsomes5.1[6, 9]
UGT1A82.5[6, 9]
UGT1A107.4[6, 9]

Maximum Reaction Velocity (Vmax) Values for Bazedoxifene 5-Glucuronide Formation

The maximum reaction velocity (Vmax) represents the maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. It provides an indication of the enzyme's catalytic capacity.

For the formation of Bazedoxifene 5-glucuronide, Vmax values were determined in human intestinal microsomes and with specific UGT isoforms. In duodenum and jejunum microsomes, the Vmax values were 1.2 nmol/min/mg and 0.5 nmol/min/mg, respectively. doi.orgpsu.edu For the recombinant UGT isoforms, UGT1A8 and UGT1A10, the Vmax values were both 0.1 nmol/min/mg. doi.orgpsu.edu Similar to the Km determination, the Vmax for Bazedoxifene 5-glucuronide formation was too low to be accurately measured in liver microsomes and with the UGT1A1 isoform. doi.orgnih.govpsu.edu

Table 2: Maximum Reaction Velocity (Vmax) Values for Bazedoxifene 5-Glucuronide Formation


Enzyme SourceVmax (nmol/min/mg)Reference
Duodenum Microsomes1.2[6, 9]
Jejunum Microsomes0.5[6, 9]
UGT1A80.1[6, 9]
UGT1A100.1[6, 9]

Substrate Specificity and Catalytic Efficiency Across Identified UGT Isoforms

In vitro studies using a panel of 12 recombinant human UGT enzymes have identified UGT1A1, UGT1A8, and UGT1A10 as the most active isoforms in the glucuronidation of bazedoxifene. psu.edu While UGT1A1 is primarily involved in the formation of bazedoxifene-4'-glucuronide (B602037), UGT1A8 and UGT1A10 are significant contributors to the formation of Bazedoxifene 5-α-D-Glucuronide, particularly in the intestine. psu.edunih.gov

UGT1A10 demonstrated the highest catalytic activity for the formation of the 5-glucuronide metabolite. psu.edu Other isoforms, including UGT1A3, UGT1A7, and UGT1A9, showed some activity in forming Bazedoxifene 5-α-D-Glucuronide, but to a lesser extent. psu.edu In contrast, UGT1A4, UGT1A6, 2B4, and 2B17 showed no discernible activity. psu.edu

The intrinsic clearance (Vmax/Km) values indicate that the formation of bazedoxifene-4'-glucuronide is generally more efficient than that of the 5-glucuronide. psu.edu This suggests a preferential metabolic pathway towards the 4'-glucuronide, although the 5-glucuronide remains the major circulating metabolite. nih.govpsu.edu

Influence of Genetic Polymorphisms on Metabolic Clearance of Bazedoxifene 5-α-D-Glucuronide

Genetic variations in UGT enzymes can significantly impact the metabolism of drugs, leading to inter-individual differences in drug exposure and response.

Impact of UGT1A1*28 Allele on Formation Clearance

The UGT1A1*28 polymorphism is a common genetic variant that has been shown to affect the pharmacokinetics of drugs metabolized by UGT1A1. ingentaconnect.comnih.gov Research investigating the influence of this polymorphism on bazedoxifene metabolism revealed a significant effect on the formation clearance of both bazedoxifene-4'-glucuronide and bazedoxifene-5-glucuronide. ingentaconnect.comnih.gov

In studies using human liver microsomes genotyped for the UGT1A128 allele, a pronounced decrease in metabolic clearance was observed in individuals homozygous for the polymorphic allele (28/28). ingentaconnect.comnih.gov Specifically, these individuals exhibited a 7 to 10-fold lower metabolic clearance for both glucuronide metabolites compared to those with other genotypes. ingentaconnect.comnih.gov This indicates that the UGT1A128 polymorphism can lead to a reduced capacity to metabolize bazedoxifene, potentially resulting in higher systemic exposure to the parent drug. ingentaconnect.com These findings highlight the importance of considering genetic factors in understanding the variability of bazedoxifene metabolism. ingentaconnect.comnih.govnih.gov

Preclinical Pharmacological Activity of Bazedoxifene 5 α D Glucuronide

Assessment of Estrogen Receptor Binding Affinity

The initial step in understanding the pharmacological activity of Bazedoxifene (B195308) 5-α-D-glucuronide involves assessing its ability to bind to estrogen receptors (ERs).

Comparative Analysis with Parent Bazedoxifene

Studies have shown that Bazedoxifene 5-α-D-glucuronide retains a notable affinity for estrogen receptors. tga.gov.autga.gov.au When compared to its parent compound, bazedoxifene, the binding affinity of the glucuronide metabolite is not markedly different. tga.gov.autga.gov.au The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a ligand required to displace 50% of a radiolabeled ligand from the receptor, provide a quantitative measure of this binding affinity. For bazedoxifene, the IC50 values for estrogen receptor binding are in the range of 15-17 nM. tga.gov.autga.gov.au In comparison, the IC50 value for Bazedoxifene 5-α-D-glucuronide falls within a range of 5.2-84 nM. tga.gov.autga.gov.au This indicates that while there is some variation, the metabolite can still effectively bind to the estrogen receptor.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundIC50 (nM)
Bazedoxifene15-17
Bazedoxifene 5-α-D-Glucuronide5.2-84

IC50: Half-maximal inhibitory concentration, a measure of binding affinity.

In Vitro Functional Activity Evaluation

Beyond receptor binding, it is crucial to evaluate the functional consequences of this interaction. In vitro assays are employed to characterize the antagonist or agonist properties of the compound.

Characterization of Antagonist Potency in Transcription Assays

Transcription assays are instrumental in determining whether a compound, upon binding to a receptor, inhibits or mimics the action of the natural ligand, in this case, estrogen. These assays measure the ability of a compound to modulate the transcription of estrogen-responsive genes. For Bazedoxifene 5-α-D-glucuronide, these studies have revealed a significantly weaker functional activity compared to its parent compound. tga.gov.autga.gov.au Specifically, in transcription assays, the antagonist potency of Bazedoxifene 5-α-D-glucuronide was found to be 175 times lower than that of bazedoxifene. tga.gov.autga.gov.au This demonstrates that while the metabolite can bind to the estrogen receptor, its ability to block estrogen-mediated gene transcription is substantially diminished.

Functional Activity Comparison with Parent Bazedoxifene

A direct comparison of the in vitro functional activity highlights the profound difference between bazedoxifene and its 5-α-D-glucuronide metabolite. While bazedoxifene itself is a potent antagonist in many tissues, its major metabolite, Bazedoxifene 5-α-D-glucuronide, exhibits markedly reduced antagonist potency. tga.gov.autga.gov.au This disparity between binding affinity and functional activity suggests that the addition of the glucuronide moiety significantly hinders the ability of the molecule to induce the conformational changes in the estrogen receptor necessary for potent antagonist activity.

Table 2: Comparative Functional Activity

CompoundRelative Antagonist Potency (in vitro transcription assays)
Bazedoxifene1
Bazedoxifene 5-α-D-Glucuronide1/175

Advanced Analytical Methodologies for the Study of Bazedoxifene 5 α D Glucuronide

Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

The detection and quantification of Bazedoxifene (B195308) 5-α-D-Glucuronide in biological matrices are predominantly achieved through the coupling of liquid chromatography with mass spectrometry. This combination offers the high selectivity and sensitivity required for analyzing complex samples.

Application of Liquid Chromatography-Mass Spectrometry (LC/MS)

Liquid chromatography-mass spectrometry (LC/MS) serves as a fundamental tool for the analysis of bazedoxifene and its glucuronide metabolites. In studies of bazedoxifene's metabolic fate, LC/MS has been employed to identify and confirm the structures of metabolites in various biological samples, including plasma and feces. nih.gov The technique allows for the separation of the parent drug from its conjugated metabolites, which is essential for accurate characterization. For instance, in vitro metabolism studies have successfully used LC/MS to confirm the formation of Bazedoxifene-5-glucuronide. researchgate.net The advantage of LC-based methods is their ability to directly detect glucuronic and sulphuric metabolites without the need for derivatization, which is often required for gas chromatography (GC) systems. mst.dk

Utilization of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For more demanding applications requiring higher sensitivity and specificity, high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique has been successfully developed and validated for the identification and quantification of bazedoxifene and its metabolites in human urine for doping control purposes. nih.gov LC-MS/MS methods have also been established for the simultaneous determination of bazedoxifene and its glucuronide conjugates in various biological matrices, offering excellent linearity, precision, and accuracy. nih.govresearchgate.netnih.gov The high resolving power of the mass spectrometer in these systems allows for precise mass measurements, which aids in the confident identification of metabolites. msmetrix.com

Below is a table summarizing typical parameters for LC-MS/MS analysis of bazedoxifene:

ParameterValueReference
Linearity Range0.5 to 200 ng/ml nih.gov
Limit of Detection<0.2 ng/ml nih.gov
Interday Precision2.2% to 3.6% nih.gov
Interday Accuracy-10.0% to 1.9% nih.gov

Structural Characterization and Confirmation

The definitive identification of Bazedoxifene 5-α-D-Glucuronide relies on a combination of mass spectral data, chromatographic behavior, and comparison with authentic reference materials.

Mass Spectral Fragmentation Pattern Analysis and Interpretation

The structural elucidation of bazedoxifene glucuronides is heavily dependent on the analysis of their mass spectral fragmentation patterns. In mass spectrometry, both Bazedoxifene-4'-glucuronide (B602037) and Bazedoxifene-5-glucuronide produce a protonated molecule [M+H]⁺ at an m/z of 647. researchgate.net A characteristic neutral loss of 176 Da, corresponding to the glucuronic acid moiety, yields a product ion at m/z 471, which is indicative of a glucuronide conjugate. researchgate.net Further fragmentation of the aglycone at m/z 471 can provide additional structural information. researchgate.netlibretexts.orgmdpi.com The in silico deconjugation of glucuronide spectra, which involves the computational removal of the glucuronide moiety, can enhance the matching of the remaining aglycone spectrum with library data. nih.gov

Precursor Ion (m/z)Product Ion (m/z)InterpretationReference
647471Neutral loss of glucuronic acid (176 Da) researchgate.net
471252Fragmentation of bazedoxifene aglycone researchgate.net
471126Fragmentation of bazedoxifene aglycone researchgate.net

Confirmation through Chromatography with Authentic Reference Standards

While mass spectral data provides strong evidence for the structure of a metabolite, ultimate confirmation is achieved by comparing its chromatographic retention time and mass spectrum with that of an authentic, synthesized reference standard. researchgate.net The availability of reference standards for metabolites like Bazedoxifene-4-β-glucuronide is crucial for definitive identification and accurate quantification in analytical studies. alsachim.com The synthesis and characterization of such standards involve multiple analytical techniques to ensure their purity and structural integrity. nih.gov

Positional Specificity of Glucuronidation at the Indole 5-Hydroxyl Position

Metabolic studies have demonstrated that glucuronidation is the primary metabolic pathway for bazedoxifene. nih.govdrugbank.com In humans, Bazedoxifene-5-glucuronide is the major circulating metabolite, with its plasma concentrations being approximately 10-fold higher than those of the unchanged parent drug. tga.gov.au In vitro experiments using human liver and kidney microsomes have shown the predominant formation of bazedoxifene-5-glucuronide in the kidney. tga.gov.au Specifically, UDP-glucuronosyltransferases (UGTs) UGT1A1 and UGT1A10 have been identified as the major enzymes responsible for the glucuronidation of bazedoxifene. tga.gov.autga.gov.au Radiochromatograms of plasma from individuals administered radiolabelled bazedoxifene revealed that bazedoxifene-5-glucuronide constituted the majority of the circulating radioactivity. nih.gov

Subject: Generate English Article focusing solely on the chemical Compound “Bazedoxifene 5-|A-D-Glucuronide” Instructions:

The article must be structured around the core outline provided below. Please generate thorough, informative, and scientifically accurate content for each section and subsection.

Crucially, ensure that all generated content strictly adheres to the provided outline. Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections. Focus solely on the requested topics. All compound names mentioned in the article are listed in a table at the end of the article.

5.3. Radiosynthesis and Isotopic Labeling for Metabolic Tracing nih.govresearchgate.net

Content Inclusions: MUST Have Data tables. Detailed research findings. Content Exclusions (Strict): Dosage/administration information. Safety/adverse effect profiles. Source Exclusions:Do NOT use content from: www.benchchem.com www.smolecule.com www.vulcanchem.com Quality & Tone: The article must be professional, authoritative, and based on diverse sources. Style: Generate interactive data tables based on the data in the text Formatting: Use numerical headings (e.g., 1., 2., 3.).

Transport Mechanisms and Dispositional Pathways Influencing Bazedoxifene and Its 5 α D Glucuronide Metabolite

Interaction with Efflux Transporters

Efflux transporters are membrane proteins that actively pump substrates out of cells, acting as a barrier to absorption and facilitating elimination. In vitro studies have demonstrated that bazedoxifene (B195308) is a substrate for several key efflux transporters.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is a well-characterized efflux transporter that limits the intestinal absorption of many drugs. Multiple studies have confirmed that bazedoxifene is a substrate for P-gp. doi.orgnih.gov

Experiments using Caco-2 cell monolayers, a standard in vitro model for intestinal absorption, have shown that bazedoxifene is subject to P-gp-mediated efflux. doi.orgnih.govresearchgate.netpsu.edu The addition of verapamil, a known P-gp inhibitor, led to significant changes in the efflux ratio of bazedoxifene in these assays, confirming the interaction. nih.govresearchgate.net Furthermore, bazedoxifene has been identified as a modest inhibitor of P-gp itself, with one study noting 60% inhibition at a concentration of 100 µM. tga.gov.au This interaction with P-gp in the intestine is a contributing factor to the limited oral bioavailability of bazedoxifene. doi.org

The Multidrug Resistance-associated Protein (MRP) family, particularly MRP2 (encoded by the ABCC2 gene), also contributes to the disposition of bazedoxifene. MRP2 is typically expressed on the apical membrane of hepatocytes and enterocytes, where it mediates the efflux of drugs and their conjugated metabolites (like glucuronides) into bile and the intestinal lumen, respectively. wikipedia.org

In vitro investigations have revealed a strong interaction between bazedoxifene and MRP transporters. nih.govresearchgate.net Membrane preparation experiments have specifically demonstrated an interaction with MRP2. nih.govresearchgate.net Supporting this, Caco-2 transport assays showed a significant alteration in the efflux of bazedoxifene in the presence of MK571, an inhibitor of MRPs. nih.govresearchgate.net This suggests that MRP2 is involved in the intestinal and potentially hepatic efflux of bazedoxifene and its glucuronidated metabolites.

Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene, is another important efflux transporter found in the intestine, liver, and other barrier tissues, where it limits the absorption and distribution of its substrates. mdpi.com

Research indicates that bazedoxifene's disposition is also influenced by BCRP. nih.govresearchgate.net The use of Ko143, a selective BCRP inhibitor, resulted in a significant change in the efflux ratio of bazedoxifene in Caco-2 cell assays. nih.govresearchgate.net This finding, coupled with results from membrane preparation experiments, confirms that bazedoxifene interacts with BCRP. nih.govresearchgate.net The collective action of P-gp, MRP2, and BCRP in the intestine presents a formidable barrier to the oral absorption of bazedoxifene.

Table 1: Effect of Transporter Inhibitors on Bazedoxifene Efflux in Caco-2 Cells

Transporter Targeted Inhibitor Used Outcome Reference
P-glycoprotein (P-gp) Verapamil Significant change in efflux ratio researchgate.net, nih.gov
Multidrug Resistance-associated Proteins (MRP) MK571 Significant change in efflux ratio researchgate.net, nih.gov
Breast Cancer Resistance Protein (BCRP) Ko143 Significant change in efflux ratio researchgate.net, nih.gov

Investigation of Uptake Transporter Interactions

While efflux transporters limit absorption, uptake transporters facilitate the entry of compounds into cells. These are particularly important in the liver for metabolism and in the intestine for absorption.

Organic Anion Transporting Polypeptides (OATPs) are a family of uptake transporters primarily expressed on the sinusoidal membrane of hepatocytes (e.g., OATP1B1, OATP1B3) and the apical membrane of enterocytes (e.g., OATP2B1), mediating the uptake of a wide range of drugs. researchgate.netnih.gov

Studies investigating the interaction of bazedoxifene with OATPs have yielded complex results. Experiments with Chinese Hamster Ovary (CHO) cells stably expressing OATP1B1 or OATP1B3 did not show any direct interaction with bazedoxifene. nih.govresearchgate.net However, this does not rule out the involvement of other OATP isoforms. In fact, Caco-2 cell assays using the general OATP inhibitor DIDS showed a significant change in the transport of bazedoxifene, suggesting it may be a substrate for other OATP isoforms present in the intestine, such as OATP2B1. nih.govresearchgate.net

Implications for Presystemic Clearance and Metabolite Exposure

The extensive first-pass, or presystemic, clearance of bazedoxifene is a direct consequence of the interplay between rapid intestinal and hepatic metabolism and the actions of efflux and uptake transporters. Glucuronidation is the primary metabolic pathway, with little to no evidence of cytochrome P450-mediated metabolism. pfizermedical.comnih.gov

Bazedoxifene is metabolized into two main monoglucuronides: bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide. doi.orgnih.gov In vitro, the 4'-glucuronide is the main metabolite in liver microsomes, while both are major metabolites in intestinal microsomes. doi.orgnih.gov However, following oral administration in humans, bazedoxifene-5-glucuronide is the predominant circulating metabolite, with plasma concentrations approximately 10-fold higher than that of the parent drug. pfizermedical.comnih.govnih.gov

This discrepancy highlights the critical role of extrahepatic metabolism and transport. Bazedoxifene that crosses the enterocyte membrane is subject to both extensive glucuronidation by intestinal UGT enzymes (notably UGT1A8 and UGT1A10) and efflux back into the intestinal lumen by P-gp, MRP2, and BCRP. doi.orgnih.gov The glucuronide metabolites formed within the enterocytes can also be effluxed by transporters like MRP2. The parent drug that escapes this intestinal first-pass effect is then transported into the liver (potentially via OATPs), where it undergoes further glucuronidation before entering systemic circulation. researchgate.net This combined intestinal and hepatic activity results in very high presystemic clearance and low oral bioavailability for bazedoxifene, and leads to high systemic exposure of its major metabolite, bazedoxifene-5-α-D-glucuronide.

Table 2: Compound Names Mentioned

Compound Name Abbreviation
Bazedoxifene BZA
Bazedoxifene 5-α-D-Glucuronide Bazedoxifene-5-glucuronide
Bazedoxifene-4'-glucuronide -
Verapamil -
MK571 -
Ko143 -

Comparative Metabolic Profiles of Bazedoxifene Glucuronide Metabolites

Distinguishing Formation Pathways of Bazedoxifene (B195308) 5-α-D-Glucuronide and Bazedoxifene 4'-Glucuronide

The formation of bazedoxifene's two main glucuronide metabolites occurs at distinct sites and is catalyzed by different UGT enzymes, highlighting a tissue-specific metabolic preference. Glucuronidation primarily takes place in the intestine and the liver. pfizermedicalinformation.comdrugs.com

In vitro studies using human liver and intestinal microsomes have shown that Bazedoxifene-4'-glucuronide (B602037) is the predominant metabolite formed in the liver, whereas both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-α-D-glucuronide are major metabolites in the intestine (duodenum, jejunum, and ileum). nih.govpsu.edudoi.org The ratio of Bazedoxifene-4'-glucuronide to Bazedoxifene-5-α-D-glucuronide formation in liver microsomes is approximately 73 to 1, while in intestinal microsomes, this ratio is much lower, around 2 or 3 to 1. psu.edudoi.org

The specific UGT isozymes responsible for these reactions have been identified. UGT1A1, UGT1A8, and UGT1A10 are the most active isoforms in bazedoxifene glucuronidation. ingentaconnect.comnih.govpsu.edu

In the liver , UGT1A1 plays a major role, with a preference for forming Bazedoxifene-4'-glucuronide. nih.govtga.gov.au The formation of Bazedoxifene-5-α-D-glucuronide in the liver is very low. nih.govdoi.org

In the intestine , the extrahepatic UGT1A8 and UGT1A10 enzymes are key players, contributing significantly to the formation of both glucuronides. nih.govnih.gov

The kidney also demonstrates glucuronidation activity, with a preference for forming Bazedoxifene-5-α-D-glucuronide. tga.gov.au

Genetic variations, such as the UGT1A128 polymorphism, can influence the metabolism of bazedoxifene. ingentaconnect.com Studies have shown that this common polymorphism can significantly decrease the metabolic clearance of both Bazedoxifene-4'-glucuronide and Bazedoxifene-5-α-D-glucuronide, with a 7 to 10-fold lower clearance observed in individuals homozygous for the *28 allele (28/*28). ingentaconnect.comresearchgate.net This suggests that an individual's genetic makeup can alter the pharmacokinetic profile of bazedoxifene.

Relative Abundance and Distribution of 5-α-D-Glucuronide Versus Other Metabolites in Preclinical Models

Despite the higher rate of Bazedoxifene-4'-glucuronide formation in the liver in vitro, Bazedoxifene-5-α-D-glucuronide is consistently identified as the major circulating metabolite in vivo in humans and several preclinical species. drugs.comtga.gov.au Plasma concentrations of this 5-glucuronide metabolite are approximately 10 times higher than those of the unchanged parent drug. drugbank.comnih.govtga.gov.au

The relative abundance of bazedoxifene and its glucuronide metabolites shows notable variation across different species.

Table 1: Relative Abundance of Bazedoxifene Metabolites in Plasma

SpeciesUnchanged BazedoxifeneBazedoxifene 5-α-D-glucuronideBazedoxifene 4'-glucuronideSource
Human≤ 13% of metabolitesMajor circulating metabolite (40-95% of metabolites)Minor circulating metabolite (≤ 20% of metabolites) researchgate.netpsu.edu
Cynomolgus MonkeyMinorMajor circulating metaboliteMinor plasma metabolite tga.gov.aupsu.edu
RatMinorMajor circulating metaboliteMinor plasma metabolite tga.gov.aupsu.edu
MouseMinorMajor plasma metaboliteMajor plasma metabolite tga.gov.aupsu.edu

This discrepancy between in vitro liver metabolism and in vivo plasma concentrations suggests that intestinal metabolism and/or preferential biliary excretion of the 4'-glucuronide metabolite play a crucial role in determining the final circulating metabolic profile. ingentaconnect.comtga.gov.aufda.gov It is hypothesized that Bazedoxifene-4'-glucuronide, though formed in the liver, is preferentially excreted into the bile, while the 5-α-D-glucuronide formed in the intestine and kidney enters systemic circulation more readily. tga.gov.aufda.gov The primary route of excretion for bazedoxifene and its metabolites is through the feces (approximately 85%), with less than 1% eliminated in the urine. openaccessjournals.comresearchgate.netsci-hub.se

Positional Isomerism and its Biochemical Consequences

The difference in the position of glucuronidation on the bazedoxifene molecule (at the 5-indole hydroxyl group versus the 4'-phenyl hydroxyl group) results in two distinct positional isomers with potential differences in their biochemical properties.

A significant biochemical consequence is that the glucuronide metabolites of bazedoxifene are not entirely inactive. Both Bazedoxifene-5-α-D-glucuronide and Bazedoxifene-4'-glucuronide have been shown to retain some pharmacological activity. tga.gov.aufda.gov Specifically, these metabolites can act as estrogen receptor antagonists. fda.gov In preclinical models, they have demonstrated the ability to antagonize the effects of estrogen in the rat uterus. fda.gov

Emerging Research Frontiers in Bazedoxifene 5 α D Glucuronide Investigations

Development of Advanced In Vitro Model Systems for Metabolic and Transport Studies

To understand the formation and fate of Bazedoxifene (B195308) 5-α-D-Glucuronide, researchers have developed sophisticated in vitro models that replicate human metabolic environments. These systems are crucial for predicting a drug's behavior in vivo and understanding the significant inter-organ differences in its metabolism.

Glucuronidation is the primary metabolic pathway for Bazedoxifene, with little to no involvement of cytochrome P450-mediated metabolism doi.orgnih.gov. Studies utilizing human liver microsomes, intestinal microsomes (from duodenum, jejunum, and ileum), and cryopreserved human hepatocytes have been instrumental in mapping this process doi.orgnih.gov. These models revealed that Bazedoxifene is converted into two main monoglucuronides: Bazedoxifene-4′-glucuronide and Bazedoxifene-5-glucuronide doi.orgnih.gov.

Interestingly, there is a notable difference between in vitro and in vivo observations. In vitro, especially in liver-based systems, Bazedoxifene-4′-glucuronide is predominant. However, in vivo, Bazedoxifene-5-glucuronide is the main circulating metabolite in plasma, with concentrations approximately 10-fold higher than the parent drug doi.orgnih.govnih.gov. This discrepancy underscores the importance of intestinal metabolism and subsequent systemic circulation in determining the final plasma metabolite profile.

Further studies using Caco-2 cell monolayers, a model for the intestinal barrier, have suggested that the parent compound, Bazedoxifene, is a substrate for the P-glycoprotein (P-gp) transporter, which could influence its absorption and disposition doi.orgnih.gov.

Table 1: Kinetic Parameters for Bazedoxifene Glucuronide Formation in Various In Vitro Systems

In Vitro SystemMetaboliteKm (μM)Vmax (nmol/min/mg protein)
Duodenum Microsomes Bazedoxifene-5-glucuronide2.5 - 11.10.1 - 1.2
Jejunum Microsomes Bazedoxifene-5-glucuronide2.5 - 11.10.1 - 1.2
UGT1A8 (recombinant) Bazedoxifene-5-glucuronide2.5 - 11.10.1 - 1.2
UGT1A10 (recombinant) Bazedoxifene-5-glucuronide2.5 - 11.10.1 - 1.2
Liver Microsomes Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
Duodenum Microsomes Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
Jejunum Microsomes Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
UGT1A1 (recombinant) Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
UGT1A8 (recombinant) Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
UGT1A10 (recombinant) Bazedoxifene-4′-glucuronide5.1 - 33.10.8 - 2.9
Data synthesized from studies by Shen et al. (2010). doi.orgnih.gov Note: The formation of Bazedoxifene-5-glucuronide was too low in liver microsomes and with UGT1A1 to determine kinetic parameters. nih.gov

Computational Modeling and Molecular Dynamics Simulations of UGT-Bazedoxifene Interactions

A significant emerging frontier is the use of computational modeling and molecular dynamics (MD) simulations to visualize the interaction between UGT enzymes and Bazedoxifene at an atomic level. While specific published MD simulations for Bazedoxifene are not yet widespread, this approach holds immense potential for drug development. Such models can predict binding affinities, identify key amino acid residues involved in catalysis, and explain the substrate specificity of different UGT isoforms (e.g., UGT1A1, UGT1A8, UGT1A10) for Bazedoxifene.

These computational frameworks can help rationalize why certain UGTs favor the 5-position of Bazedoxifene for glucuronidation while others may act on the 4'-position. By simulating the dynamic process of the enzyme-substrate complex, researchers can gain insights into the conformational changes required for catalysis. This knowledge is invaluable for predicting potential drug-drug interactions, as other drugs could compete for the same binding site on the UGT enzyme, and for understanding the impact of genetic polymorphisms on metabolic activity nih.gov. For instance, the common UGT1A1*28 polymorphism has been shown to decrease the metabolic clearance of Bazedoxifene in vitro, an effect that could be further explored and explained through molecular modeling nih.gov.

High-Resolution Structural Elucidation of Metabolite-Enzyme Binding Interfaces

Obtaining high-resolution crystal structures of Bazedoxifene or its glucuronide metabolites bound to enzymes is a key goal for fully understanding their interactions. While a structure for a UGT enzyme complexed with Bazedoxifene is not yet available, structural biology of related enzymes provides critical insights. In the context of enterohepatic recycling, the structures of bacterial β-glucuronidase (GUS) enzymes are particularly relevant.

Researchers have determined the crystal structures of β-glucuronidases from various gut microbes nih.gov. These studies reveal that GUS enzymes possess distinct structural features, such as active-site loops, that are crucial for recognizing and binding glucuronide conjugates nih.govresearchgate.net. For example, GUS enzymes categorized as "Loop 1" type show high efficiency in processing estrogen-glucuronides due to an abundance of aromatic residues that facilitate binding researchgate.net. Given the structural similarities, these findings suggest a potential mechanism for how Bazedoxifene 5-α-D-Glucuronide might bind to these bacterial enzymes in the gut. Elucidating the precise structure of Bazedoxifene 5-α-D-Glucuronide within the active site of a bacterial GUS enzyme would provide a definitive blueprint for designing specific inhibitors to modulate enterohepatic recycling.

Exploration of Enterohepatic Recycling Mechanisms Involving Glucuronide Hydrolysis

Bazedoxifene is believed to undergo enterohepatic recycling, a process that significantly influences its pharmacokinetic profile and extends its half-life nih.govnih.gov. This mechanism involves the excretion of Bazedoxifene glucuronides from the liver into the intestine via bile nih.govillinois.edu. In the gastrointestinal tract, these inactive glucuronide conjugates are hydrolyzed by β-glucuronidase enzymes produced by the gut microbiota nih.govucc.ie. This cleavage reaction regenerates the parent Bazedoxifene, which can then be reabsorbed into the systemic circulation nih.govyoutube.com.

The vast majority of an oral Bazedoxifene dose is recovered in the feces (around 85%), with very little appearing in the urine nih.govnih.gov. Analysis of fecal content shows that unchanged Bazedoxifene is the major radioactive component, which is attributed to both unabsorbed drug and glucuronides that have been hydrolyzed by intestinal bacteria nih.gov. This finding strongly supports the proposed mechanism of extensive enterohepatic recycling involving the deconjugation of metabolites like Bazedoxifene 5-α-D-Glucuronide. Understanding and potentially manipulating this recycling pathway could offer new strategies to optimize therapy and manage inter-individual variability in drug response.

Table 2: Summary of Findings on Enterohepatic Recycling of Bazedoxifene

FindingImplicationSource(s)
Bazedoxifene is thought to undergo enterohepatic recycling.This process can prolong the drug's half-life and increase systemic exposure. nih.govnih.gov
Bazedoxifene glucuronides are excreted into the intestine via bile.This is the first step in the recycling pathway, delivering the metabolite to the gut. nih.govillinois.edu
Gut microbial β-glucuronidases hydrolyze glucuronide conjugates.This enzymatic action reactivates Bazedoxifene, allowing for its reabsorption. nih.govucc.ie
Unchanged Bazedoxifene is the main component in feces.Reflects unabsorbed drug plus the portion of the drug reactivated by hydrolysis of glucuronides. nih.gov
Long-term Bazedoxifene/Conjugated Estrogen administration reduced fecal β-glucuronidase activity in mice.Suggests the drug can influence its own metabolic recycling pathway. nih.govillinois.edu

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Bazedoxifene 5-β-D-Glucuronide in biological matrices?

  • Methodology : Use high-performance liquid chromatography (HPLC) with radioactivity flow detection for metabolite profiling. Confirm structures via liquid chromatography-mass spectrometry (LC-MS) with fragmentation patterns . For quantification, employ isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix interference. Optimize extraction protocols using solid-phase extraction (SPE) with C18 columns and acidified methanol .

Q. How does Bazedoxifene 5-β-D-Glucuronide contribute to the pharmacokinetics of Bazedoxifene?

  • Key Findings : Glucuronidation is the primary metabolic pathway, with Bazedoxifene-5-glucuronide constituting up to 95% of circulating metabolites in plasma. Fecal excretion (84.7%) predominates due to enterohepatic recirculation and bacterial hydrolysis of glucuronides in the intestine . Design pharmacokinetic studies to include timed fecal sampling and plasma metabolite ratios to assess inter-individual variability in glucuronidation efficiency .

Q. What are the stability considerations for Bazedoxifene 5-β-D-Glucuronide in experimental settings?

  • Protocols : Store samples at -80°C to prevent enzymatic or chemical degradation. Avoid repeated freeze-thaw cycles. For in vitro assays, use phosphate-buffered saline (pH 7.4) with 0.01% sodium azide to inhibit microbial activity. Validate stability under varying pH (2–9) and temperatures (4–37°C) to simulate physiological conditions .

Advanced Research Questions

Q. How do discrepancies in metabolic stability between in vitro hepatocyte models and in vivo observations impact translational research?

  • Analysis : In vitro hepatocyte models may underestimate intestinal bacterial hydrolysis of glucuronides, a critical pathway identified in human studies . Address this by co-culturing hepatocytes with gut microbiota analogs or using fecal incubation assays to mimic in vivo conditions. Compare metabolite recovery rates across models to refine predictive validity .

Q. What experimental strategies resolve contradictions in Bazedoxifene 5-β-D-Glucuronide’s role in drug-drug interactions?

  • Approach : Screen for UDP-glucuronosyltransferase (UGT) isoform specificity (e.g., UGT1A1, UGT1A8) using recombinant enzyme assays. Assess inhibition/induction potential by co-administering known UGT inhibitors (e.g., probenecid) in preclinical models. Cross-validate findings with human liver microsomes and clinical pharmacokinetic data .

Q. How can researchers optimize in vivo models to study tissue-specific distribution of Bazedoxifene 5-β-D-Glucuronide?

  • Design : Use radiolabeled [14C]-Bazedoxifene to track metabolite distribution via whole-body autoradiography in rodents. Combine with mass spectrometry imaging (MSI) for spatial resolution in target tissues (e.g., bone, liver). Account for species differences in UGT expression by validating findings in humanized transgenic models .

Q. What methodological challenges arise when correlating Bazedoxifene 5-β-D-Glucuronide levels with clinical outcomes in osteoporosis studies?

  • Critical Considerations : Confounding factors include inter-patient variability in gut microbiota composition and estrogen receptor polymorphisms. Mitigate by stratifying cohorts based on fecal microbiome profiles (16S rRNA sequencing) and ER-α/ER-β genotypes. Use multivariate regression to isolate metabolite-specific effects .

Guidelines for Ethical and Rigorous Research

  • Toxicology : Adhere to H303+H313+H333 safety protocols for handling glucuronides, including PPE (gloves, goggles) and chemical waste disposal via certified biohazard services .
  • Data Transparency : Disclose all analytical parameters (e.g., LC-MS gradients, SPE recovery rates) to enable reproducibility. Use FAIR (Findable, Accessible, Interoperable, Reusable) data standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.